Cas no 2168479-35-2 (2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid)
2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid
- 2-Amino-8-nitro[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- 2168479-35-2
- 2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- EN300-1274775
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- Inchi: 1S/C7H5N5O4/c8-7-9-5-4(12(15)16)3(6(13)14)1-2-11(5)10-7/h1-2H,(H2,8,10)(H,13,14)
- InChI Key: CSWVYKPMZSVADG-UHFFFAOYSA-N
- SMILES: C12=NC(N)=NN1C=CC(C(O)=O)=C2[N+]([O-])=O
Computed Properties
- Exact Mass: 223.03415366g/mol
- Monoisotopic Mass: 223.03415366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Density: 2.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: -3.01±0.41(Predicted)
2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274775-50mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 50mg |
$1573.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-100mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 100mg |
$1648.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-250mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 250mg |
$1723.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-500mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 500mg |
$1797.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-1000mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 1000mg |
$1872.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-2500mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 2500mg |
$3670.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-5000mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 5000mg |
$5429.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-10000mg |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 10000mg |
$8049.0 | 2023-10-01 | ||
| Enamine | EN300-1274775-0.05g |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 0.05g |
$1573.0 | 2023-06-08 | ||
| Enamine | EN300-1274775-0.1g |
2-amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
2168479-35-2 | 0.1g |
$1648.0 | 2023-06-08 |
2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid
2-Amino-8-Nitro-1,2,4-Triazolo[1,5-a]Pyridine-7-Carboxylic Acid: A Comprehensive Overview
2-Amino-8-nitro-1,2,4-triazolo[1,5-a]pyridine-7-carboxylic acid (CAS No. 2168479-35-2) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique heterocyclic framework, which incorporates a triazolo pyridine ring system fused with a carboxylic acid group and an amino substituent. The presence of these functional groups imparts versatile chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-amino-8-nitro-1,2,4-triazolo[1,5-a]pyridine-7-carboxylic acid involves a multi-step process that typically begins with the preparation of the triazolo pyridine core. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the heterocyclic ring system while minimizing side reactions. This approach not only enhances the efficiency of the synthesis but also aligns with the growing demand for sustainable chemical processes.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The triazolo pyridine moiety is known to exhibit bioactivity across a range of therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial activities. Recent studies have demonstrated that 2-amino-8-nitro-1,2,4-triazolo[1,5-a]pyridine-7-carboxylic acid can serve as a scaffold for designing novel pharmacophores with improved bioavailability and selectivity. For example, researchers have successfully incorporated this compound into lead molecules targeting specific enzymes involved in cancer progression.
In addition to its role in drug discovery, 2-amino-8-nitro-1,2,4-triazolo[1,5-a]pyridine-7-carboxylic acid has shown potential in materials science applications. Its ability to form coordination complexes with metal ions has made it a candidate for designing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties that make them suitable for gas storage, catalysis, and sensing applications. Recent research has highlighted the compound's ability to form highly porous MOFs with exceptional stability under harsh conditions.
The electronic properties of 2-amino-8-nitro-1,2,4-triazolo[1,5-a]pyridine-7-carboxylic acid also render it useful in organic electronics. The conjugated system within the molecule facilitates electron delocalization, which is advantageous for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored the use of this compound as an electron transport layer in OLEDs, where it has demonstrated improved charge mobility and device efficiency.
From an environmental perspective, 2-amino-8-nitro-1,2,4-triazolo[1,5-a]pyridine-7-carboxylic acid has been studied for its role in remediation technologies. Its ability to bind heavy metal ions makes it a potential candidate for water treatment applications. Recent studies have shown that this compound can effectively remove pollutants such as lead and mercury from aqueous solutions through adsorption mechanisms.
In conclusion, 2-amino-8-nitro-1,2,,4-triazolo[1,,5-a]pyridine--7--carboxylic acid (CAS No.: 2168479--35--2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery,, materials science,, and environmental remediation. As ongoing research continues to uncover new properties and applications,, this compound is poised to play an increasingly important role in advancing modern science.
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